2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]acetamide is a compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including anti-inflammatory, antibacterial, antioxidant, anticoagulant, anti-HIV, antihyperlipidemic, and antitumor properties . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]acetamide typically involves the reaction of 4-hydroxycoumarin with ethyl bromoacetate to form ethyl 2-(2-oxo-2H-chromen-4-yloxy)acetate. This intermediate is then reacted with hydrazine to produce 2-(2-oxo-2H-chromen-4-yloxy)acetohydrazide. Finally, the condensation of this compound with benzaldehyde yields the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: It is used in the development of new pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]acetamide involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s antibacterial and antifungal activities are believed to result from its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]acetamide can be compared with other coumarin derivatives, such as:
4-hydroxycoumarin: Known for its anticoagulant properties.
7-hydroxycoumarin: Exhibits strong antioxidant activity.
Coumarin-3-carboxylic acid: Used in the synthesis of various pharmaceuticals.
What sets this compound apart is its unique combination of biological activities and its potential for use in multiple scientific research applications .
Properties
Molecular Formula |
C17H13NO4 |
---|---|
Molecular Weight |
295.29 g/mol |
IUPAC Name |
2-[4-(2-oxochromen-3-yl)phenoxy]acetamide |
InChI |
InChI=1S/C17H13NO4/c18-16(19)10-21-13-7-5-11(6-8-13)14-9-12-3-1-2-4-15(12)22-17(14)20/h1-9H,10H2,(H2,18,19) |
InChI Key |
XQWYQEYMOMAQNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)OCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.